molecular formula C7H4F3IO B1440972 4-Iodo-2-(trifluoromethyl)phenol CAS No. 1132942-88-1

4-Iodo-2-(trifluoromethyl)phenol

Cat. No. B1440972
M. Wt: 288.01 g/mol
InChI Key: MHXCSGNJJHAYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Iodo-2-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4F3IO. It has a molecular weight of 288.01 . It is used as an intermediate in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “4-Iodo-2-(trifluoromethyl)phenol” were not found in the search results, it is known to be an intermediate in organic synthesis .


Molecular Structure Analysis

The InChI code for “4-Iodo-2-(trifluoromethyl)phenol” is 1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H . This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) with iodine and trifluoromethyl groups attached.


Physical And Chemical Properties Analysis

“4-Iodo-2-(trifluoromethyl)phenol” is a white to yellow solid . The storage temperature is recommended to be at room temperature .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : 4-Iodo-2-(trifluoromethyl)phenol is a key structural motif in active agrochemical and pharmaceutical ingredients . Its derivatives are used in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .
    • Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Organic Synthesis

    • Summary of Application : 2-Iodo-4-(trifluoromethyl)phenol is used as an intermediate in organic synthesis .
  • Pharmaceutical Intermediate

    • Summary of Application : 4-Iodo-2-(trifluoromethyl)phenol is used as a pharmaceutical intermediate .
    • Results or Outcomes : The outcomes of this application were not specified in the sources .
  • Mizoroki-Heck Reaction

    • Summary of Application : 4-Iodo-2-(trifluoromethyl)phenol may be employed as a substrate with an electron-deficient aromatic ring, during the Mizoroki-Heck reaction with acrylic acid .
    • Methods of Application : The Mizoroki-Heck reaction is a palladium-catalyzed carbon–carbon cross-coupling reaction. In this reaction, an aryl halide (in this case, 4-Iodo-2-(trifluoromethyl)phenol) is coupled with an alkene (acrylic acid) to form a substituted alkene .
    • Results or Outcomes : The result of this reaction is the formation of 4-trifluoromethylcinnamic acid .
  • Pharmaceutical Intermediate

    • Summary of Application : 4-Iodo-2-(trifluoromethyl)phenol is used as a pharmaceutical intermediate .
    • Results or Outcomes : The outcomes of this application were not specified in the sources .
  • Mizoroki-Heck Reaction

    • Summary of Application : 4-Iodo-2-(trifluoromethyl)phenol may be employed as a substrate with an electron-deficient aromatic ring, during the Mizoroki-Heck reaction with acrylic acid .
    • Methods of Application : The Mizoroki-Heck reaction is a palladium-catalyzed carbon–carbon cross-coupling reaction. In this reaction, an aryl halide (in this case, 4-Iodo-2-(trifluoromethyl)phenol) is coupled with an alkene (acrylic acid) to form a substituted alkene .
    • Results or Outcomes : The result of this reaction is the formation of 4-trifluoromethylcinnamic acid .

Safety And Hazards

“4-Iodo-2-(trifluoromethyl)phenol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-iodo-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXCSGNJJHAYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693495
Record name 4-Iodo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-(trifluoromethyl)phenol

CAS RN

1132942-88-1
Record name 4-Iodo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-trifluoromethylphenol (10 g, 61.7 mmol) in methanol (125 mL) at room temperature was treated with sodium hydroxide (13.87 g, 93 mmol) and stirred until homogeneous. The mixture was cooled in an ice bath and sodium iodide (2.96 g, 74 mmol) was added portionwise followed by the addition of 10% sodium hypochlorite (84 mL, 136 mmol) dropwise, dividing these reagents into 3 portions and adding them sequentially over 30 minutes. The solution was then adjusted to pH 1 by dropwise addition of concentrated hydrochloric acid and poured into brine. The product was extracted into ethyl acetate, concentrated in vacuo and purified by silica gel flash chromatography eluting with ethyl acetate/hexane (0% to 5%) to give the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.87 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
84 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2-(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
4-Iodo-2-(trifluoromethyl)phenol
Reactant of Route 3
Reactant of Route 3
4-Iodo-2-(trifluoromethyl)phenol
Reactant of Route 4
Reactant of Route 4
4-Iodo-2-(trifluoromethyl)phenol
Reactant of Route 5
Reactant of Route 5
4-Iodo-2-(trifluoromethyl)phenol
Reactant of Route 6
Reactant of Route 6
4-Iodo-2-(trifluoromethyl)phenol

Citations

For This Compound
1
Citations
Z Zhu - 2016 - uh-ir.tdl.org
Prevention of pathogenic colonization on medical devices over a long period of time remains a great challenge, especially in high-nutrient environment that accelerates the production …
Number of citations: 2 uh-ir.tdl.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.